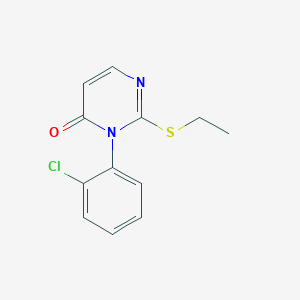
3-(2-Chlorophenyl)-2-(ethylsulfanyl)pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one is a heterocyclic compound that features a pyrimidine ring substituted with a 2-chlorophenyl group and an ethylthio group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one typically involves the reaction of 2-chlorobenzaldehyde with thiourea and ethyl iodide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the pyrimidine ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in a solvent like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form a sulfoxide or sulfone.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the pyrimidine ring.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like ammonia, primary amines, or alkoxides are used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dechlorinated products or modified pyrimidine derivatives.
Substitution: Amino or alkoxy-substituted phenyl derivatives.
Applications De Recherche Scientifique
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(2-Chlorophenyl)-2-(methylthio)pyrimidin-4(3H)-one
- 3-(2-Chlorophenyl)-2-(propylthio)pyrimidin-4(3H)-one
- 3-(2-Chlorophenyl)-2-(butylthio)pyrimidin-4(3H)-one
Uniqueness
3-(2-Chlorophenyl)-2-(ethylthio)pyrimidin-4(3H)-one is unique due to the presence of the ethylthio group, which can influence its chemical reactivity and biological activity. Compared to its methylthio or propylthio analogs, the ethylthio group may provide a balance between steric hindrance and electronic effects, potentially enhancing its interactions with biological targets.
Propriétés
Numéro CAS |
89069-55-6 |
|---|---|
Formule moléculaire |
C12H11ClN2OS |
Poids moléculaire |
266.75 g/mol |
Nom IUPAC |
3-(2-chlorophenyl)-2-ethylsulfanylpyrimidin-4-one |
InChI |
InChI=1S/C12H11ClN2OS/c1-2-17-12-14-8-7-11(16)15(12)10-6-4-3-5-9(10)13/h3-8H,2H2,1H3 |
Clé InChI |
YDPKMUUGDATIJT-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC=CC(=O)N1C2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






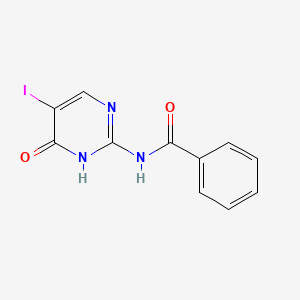
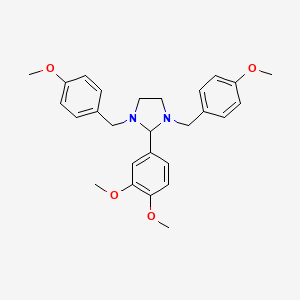
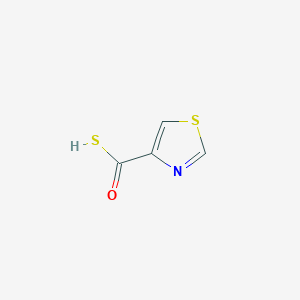
![2-[(1-Methyl-1H-imidazol-5-yl)methyl]-1,2-oxazolidin-3-one](/img/structure/B12919506.png)
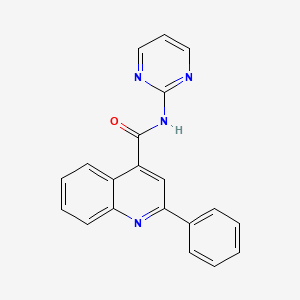


![(3E)-3-[(3-hydroxy-1H-indol-2-yl)imino]-1,1-dimethylthiourea](/img/structure/B12919542.png)


